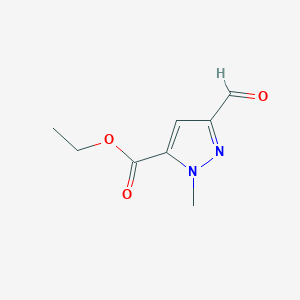

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-formyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPICOIXRDHVAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive framework for the design of bioactive molecules. The introduction of a formyl group at the 3-position and an ethyl carboxylate at the 5-position of the 1-methyl-pyrazole ring creates a versatile trifunctionalized intermediate. This strategic arrangement of functional groups allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in published literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Comment |

| CAS Number | 1318758-42-7 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Based on similar pyrazole derivatives |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General property of similar organic molecules |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the construction of the pyrazole core followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The formyl group at the C3 position can be introduced via oxidation of a corresponding primary alcohol or through direct formylation of the pyrazole ring. The pyrazole core itself is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Sources

An In-depth Technical Guide to the Structure, Nomenclature, and Application of Formyl Pyrazole Carboxylates

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1][2][3] Among the vast library of pyrazole derivatives, formyl pyrazole carboxylates represent a uniquely versatile class of bifunctional building blocks. Their strategic combination of an electrophilic formyl group and a nucleophilic-susceptible carboxylate ester on a biologically relevant scaffold makes them powerful precursors for constructing complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth exploration of the nomenclature, structural isomerism, and synthetic strategies for formyl pyrazole carboxylates, with a focus on the mechanistic principles that govern their formation and their application in drug discovery.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design:

-

Aromaticity and Stability: The ring system is aromatic, lending it significant chemical stability.

-

Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for critical interactions with biological targets like enzymes and receptors.[1]

-

Tautomerism: Unsubstituted N-1 pyrazoles exist as tautomers, a feature that can influence binding and reactivity.[4]

-

Synthetic Accessibility: The pyrazole core is readily accessible through a variety of robust synthetic methods, allowing for extensive derivatization.[5]

These properties have led to the successful development of numerous pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the PDE5 inhibitor Sildenafil.[1][3][6] The ability to precisely functionalize the pyrazole ring is therefore of paramount importance to researchers in drug development.

Decoding Nomenclature and Structural Isomerism

Clear and unambiguous communication is critical in science. The systematic nomenclature of formyl pyrazole carboxylates follows established IUPAC rules, which prioritize functional groups to define the parent structure.

IUPAC Nomenclature Principles

-

Principal Functional Group: The carboxylic acid or its ester derivative (carboxylate) is the highest-priority functional group in this class of molecules and therefore dictates the suffix of the name (e.g., "-carboxylic acid" or "-carboxylate").[7]

-

Parent Heterocycle: The core structure is "pyrazole."

-

Substituents: The aldehyde group (-CHO) is treated as a substituent and is denoted by the prefix "formyl."[7]

-

Ring Numbering: The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds to give the lowest possible locants (positions) to the substituents. The principal functional group (carboxylate) is given priority for the lowest number. For N-unsubstituted pyrazoles, the tautomeric hydrogen is indicated by "1H-".

Example: For a molecule with an ethyl ester at position 3 and a formyl group at position 4 of an N-unsubstituted pyrazole, the name is ethyl 4-formyl-1H-pyrazole-3-carboxylate .[8]

Key Structural Isomers

The relative positions of the formyl and carboxylate groups on the pyrazole ring define the structural isomers. Each isomer possesses distinct chemical reactivity and can serve as a precursor to different downstream compounds.

| Isomer Name | Structure | Notes |

| 4-Formyl-1H-pyrazole-3-carboxylate | Substituents at C3 and C4 | The adjacent positioning of the formyl and carboxylate groups makes this a valuable precursor for synthesizing fused pyrazolo[3,4-b]pyridines.[8] |

| 4-Formyl-1H-pyrazole-5-carboxylate | Substituents at C5 and C4 | Also features adjacent functional groups, enabling the synthesis of various fused systems. |

| 5-Formyl-1H-pyrazole-3-carboxylate | Substituents at C3 and C5 | The 1,3-relationship of the functional groups offers different synthetic possibilities compared to the adjacent isomers. |

Below is a diagram illustrating the core structures of these key isomers.

Caption: Common isomers of formyl pyrazole carboxylates.

Synthetic Strategies and Mechanistic Insights

The synthesis of formyl pyrazole carboxylates can be approached in two primary ways: by constructing the pyrazole ring with the desired functionalities already present on the precursors, or by functionalizing a pre-existing pyrazole ring. The choice of strategy is dictated by the desired regiochemistry and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Cornerstone for Formylation

The Vilsmeier-Haack reaction is the most prevalent method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole.[9][10] The reaction is a powerful example of electrophilic aromatic substitution.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent , a chloromethyleniminium ion, from the interaction of a substituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[11] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Caption: Mechanism of Vilsmeier-Haack formylation on a pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from methodologies described in the literature for the formylation of pyrazoles.[12][13]

-

Reagent Preparation (in situ): To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent like dichloromethane, cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30 minutes.

-

Reaction: Add a solution of the starting material, ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent), in dichloromethane to the Vilsmeier reagent mixture.

-

Heating: Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl 4-formyl-1-phenyl-1H-pyrazole-5-carboxylate.

Causality: The choice of the C4 position for formylation is electronically driven. The nitrogen atoms of the pyrazole ring are electron-withdrawing by induction but electron-donating by resonance. The net effect makes the C4 position the most nucleophilic and thus the most susceptible to attack by the electrophilic Vilsmeier reagent.[14]

Regioselective Synthesis via Cyclocondensation

An alternative and powerful strategy is to construct the pyrazole ring from acyclic precursors that already contain the necessary carbon atoms for the formyl and carboxylate groups. This method offers excellent control over the final substitution pattern (regioselectivity).[15][16][17]

The most common approach involves the condensation of a hydrazine derivative with a 1,3-bielectrophilic compound, such as a β-ketoester that has been modified to include a formyl group or a precursor.[5][18]

Caption: General workflow for regioselective pyrazole synthesis.

Application in Drug Development: The Bifunctional Building Block

Ethyl 4-formyl-1H-pyrazole-3-carboxylate and its isomers are considered potent "Aldo-X Bifunctional Building Blocks" (AXB3).[8] The term highlights the presence of two distinct reactive sites—the aldehyde and the ester—which can be selectively manipulated to build molecular complexity.

-

The Formyl Group: Acts as an electrophile, readily participating in reactions like Wittig olefination, reductive amination, and condensations to form Schiff bases or chalcones.[18]

-

The Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then form amides or be used in coupling reactions. The ester itself can also undergo transesterification or react with organometallic reagents.

This dual reactivity is invaluable in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a viable drug candidate. Formyl pyrazole carboxylates serve as an excellent starting scaffold. For instance, in the development of inhibitors for the DNA demethylase ALKBH1, a 1H-pyrazole-4-carboxylic acid core was systematically modified.[19]

| Region of Modification | Structural Change | Impact on Activity (IC₅₀) | Rationale |

| Pyrazole Ring (N1) | Introduction of bulky alkyl groups | Often tolerated or can improve cell permeability | Modifies lipophilicity and can probe for specific hydrophobic pockets in the target protein. |

| Pyrazole Ring (C3/C5) | Addition of substituted aryl rings | Highly sensitive; key for π–π stacking and H-bond interactions | These groups often occupy the main binding pockets of the target.[20][21] |

| Formyl Group (C4) | Conversion to an oxime or hydrazone | Can introduce new hydrogen bond donors/acceptors | Allows for exploration of different vector spaces and interactions within the active site. |

| Carboxylate Group | Conversion to various amides | Dramatically alters activity; crucial for H-bonding | The amide NH and C=O can form critical hydrogen bonds with amino acid residues in the target.[22] |

Gateway to Fused Heterocyclic Systems

Perhaps the most powerful application of adjacent formyl pyrazole carboxylates is in the synthesis of fused ring systems, which are common motifs in pharmaceuticals. The aldehyde and ester groups can react with a dinucleophile in a one-pot reaction to construct a new ring fused to the pyrazole core.

Example: Synthesis of Pyrazolo[3,4-b]pyridines

Using a precursor like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, a fused pyridine ring can be constructed via condensation with an active methylene compound (e.g., malononitrile) in the presence of a base like piperidine. This creates a highly sought-after scaffold for kinase inhibitors.

Caption: Workflow for synthesizing fused pyrazolo[3,4-b]pyridines.

Conclusion and Future Outlook

Formyl pyrazole carboxylates are far more than simple chemical curiosities; they are sophisticated, enabling tools for the modern medicinal chemist. A firm grasp of their structure and nomenclature is essential for navigating the chemical literature, while an understanding of the synthetic principles, particularly the regiochemical control afforded by methods like the Vilsmeier-Haack reaction and targeted cyclocondensations, allows for their rational design and synthesis. Their true power lies in their bifunctional nature, which provides a direct and versatile entry point into complex molecular scaffolds and facilitates the rapid exploration of structure-activity relationships. As the demand for novel therapeutics continues to grow, the strategic application of these potent building blocks will undoubtedly continue to fuel the discovery of the next generation of pyrazole-based drugs.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Mihai, C. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Zhang, L. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, Z. et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

-

Lange, J. H. M. et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Available at: [Link]

-

Kumar, A. et al. (2018). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ChemistrySelect. Available at: [Link]

-

Kumar, V. et al. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. Available at: [Link]

-

Al-Amiery, A. A. et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Sharma, D. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Available at: [Link]

-

Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/f5a706599b703e359051d9573887c10b299e900c]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/f5a706599b703e359051d9573887c10b299e900c)

-

RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Morressier. (2023). Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. Available at: [Link]

-

Dar, A. M. & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available at: [Link]

-

Sasmal, P. K. et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Urbanavičiūtė, G. et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

-

Hanzlowsky, A. et al. (2003). Regioselective Synthesis of Ethyl Pyrazolecarboxylates. ARKIVOC. Available at: [Link]

-

Ramsbeck, D. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

-

Ukrainskii Khimicheskii Zhurnal. (n.d.). POLYFUNCTIONAL PYRAZOLES. 5. PREPARATIVE SYNTHESIS OF 1-ARYL-4-FORMYLPYRAZOLE-3-CARBOXYLIC ACIDS. Available at: [Link]

-

Mini-Reviews in Organic Chemistry. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

-

Thieme Chemistry. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

-

PubChem. (n.d.). 4-Formyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

Organic Letters. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Available at: [Link]

-

Figshare. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at: [Link]

-

Chemistry Stack Exchange. (2020). How is nomenclature decided in this case (formyl vs oxy)?. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 11. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 12. chemmethod.com [chemmethod.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Collection - Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles - The Journal of Organic Chemistry - Figshare [figshare.com]

- 18. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Impact of N-Methylation on the Physicochemical Properties of Pyrazoles: An In-depth Guide for Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile synthetic accessibility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold"[1]. This framework is integral to numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and several kinase inhibitors used in oncology[1].

The true power of the pyrazole scaffold lies in its tunability. Substitutions on the ring can dramatically alter its biological activity and physicochemical profile[1]. Among these modifications, N-methylation—the substitution of the pyrrole-like nitrogen's proton with a methyl group—is a fundamental and powerful strategy employed by medicinal chemists. This seemingly minor addition can profoundly influence a molecule's aqueous solubility, lipophilicity, basicity, and metabolic stability, thereby shaping its overall pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the core physicochemical properties of N-methylated pyrazoles. We will delve into the causal relationships between structure and properties, provide field-proven experimental protocols for their determination, and offer insights into how N-methylation can be strategically leveraged in drug design and development.

The Impact of N-Methylation on Core Physicochemical Properties

N-methylation fundamentally alters the pyrazole core in several key ways: it eliminates a hydrogen bond donor, introduces a lipophilic methyl group, and can influence the overall electronic distribution of the aromatic ring. These changes have direct and predictable consequences on the molecule's behavior.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.

The Causality Behind the Change: The N-H proton of an unsubstituted pyrazole is a hydrogen bond donor, contributing to the molecule's polarity and interaction with water. N-methylation removes this polar N-H group and replaces it with a non-polar, hydrophobic methyl group. This dual effect—eliminating a hydrophilic interaction point and adding a lipophilic substituent—generally leads to an increase in the compound's LogP/LogD value. This modification can be a deliberate strategy to enhance a drug's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.

Comparative Data: Pyrazole vs. 1-Methylpyrazole

| Compound | Structure | Property | Value | Source |

| 1H-Pyrazole |  | LogP | 0.01 | |

| 1-Methylpyrazole |  | cLogP | 0.420 | [2] |

Note: cLogP is a calculated value, which serves as a reliable estimate for experimental LogP.

Aqueous Solubility: A Consequence of Intermolecular Forces

Aqueous solubility is paramount for drug delivery and absorption, particularly for oral formulations. A compound must dissolve in the gastrointestinal fluid to be absorbed into circulation.

The Causality Behind the Change: The primary driver of pyrazole's water solubility is its ability to form hydrogen bonds with water molecules via both its N-H (donor) and pyridine-like N2 (acceptor) atoms. N-methylation eliminates the crucial N-H hydrogen bond donor site. By removing this key interaction, the affinity of the molecule for the aqueous phase is reduced, often leading to a decrease in solubility. While the pyridine-like nitrogen can still act as a hydrogen bond acceptor, the loss of the donor capability is significant. However, in complex molecules, N-methylation can sometimes disrupt crystal lattice packing or alter conformation in a way that unexpectedly increases solubility[3].

Basicity (pKa): Modulating Ionization State

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and unprotonated forms. For the basic pyrazole ring, the pKa refers to the acidity of its conjugate acid. This property is crucial as it dictates the charge state of a molecule at physiological pH (approx. 7.4), which in turn affects its solubility, permeability, and target binding.

The Causality Behind the Change: The basicity of pyrazole arises from the lone pair of electrons on the sp2-hybridized "pyridine-like" nitrogen (N2), which can accept a proton. N-methylation at the N1 position introduces a methyl group, which is weakly electron-donating. This inductive effect slightly increases the electron density on the ring, including the N2 atom, making it marginally more basic. Consequently, the conjugate acid becomes slightly weaker, resulting in a small decrease in the pKa value compared to the parent pyrazole.

Comparative Data: Pyrazole vs. 1-Methylpyrazole

| Compound | Property | Value | Source |

| 1H-Pyrazole | pKa | 2.48 | [4] |

| 1-Methylpyrazole | pKa (Predicted) | 2.25 |

The following diagram illustrates the key influences of N-methylation on the core physicochemical properties of the pyrazole scaffold.

Caption: Impact of N-Methylation on Pyrazole Properties.

Metabolic Stability: A Double-Edged Sword

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver. A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while one that is too stable may accumulate to toxic levels.

The Causality Behind the Change: N-methylation's effect on metabolic stability is context-dependent and can be viewed as a "blocking and directing" strategy.

-

Blocking Metabolism: If the N-H position of a parent pyrazole is a site of metabolism (e.g., through oxidation or conjugation), methylation effectively blocks this pathway, thereby increasing the molecule's metabolic stability and half-life[5].

-

Directing Metabolism (N-demethylation): Conversely, the newly introduced N-methyl group can itself become a target for metabolism. Oxidative N-demethylation, catalyzed by CYP enzymes such as CYP3A4 and CYP2C9, is a common metabolic pathway for many drugs[6][7]. This process converts the N-methyl group to a hydroxymethyl intermediate, which then decomposes to yield the N-H pyrazole and formaldehyde. This can be a liability, leading to rapid clearance, or it can be exploited to design prodrugs where the N-demethylated metabolite is the active species.

-

Altering Enzyme Recognition: The presence of an N-methyl group can alter how the entire molecule fits into the active site of a metabolic enzyme. This can either shield other vulnerable parts of the molecule from metabolism or, conversely, orient the molecule in a way that exposes a previously inaccessible site to enzymatic attack[8]. For instance, studies on N-sulfonylhydrazones have shown that N-methylated analogs are recognized and metabolized by CYP enzymes, while their non-methylated counterparts are not[8][9].

The following diagram illustrates the workflow for assessing metabolic stability.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Pyrazole-5-Carboxylates for Drug Discovery and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[2][4][5][6] Among the various substituted pyrazoles, the pyrazole-5-carboxylate moiety is of particular strategic importance. It serves as a robust and highly versatile synthetic intermediate, primarily as a precursor to pyrazole-5-carboxamides, which are key structural motifs in many modern drug candidates.[2][7][8]

This guide provides a comprehensive overview of the core synthetic strategies for preparing pyrazole-5-carboxylates. Moving beyond a simple recitation of reactions, this document, written from the perspective of a senior application scientist, delves into the causality behind experimental choices, addresses common challenges like regioselectivity, and provides field-proven protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently synthesize these critical building blocks.

Chapter 1: Foundational Synthetic Strategies

The construction of the pyrazole core is most efficiently achieved through cyclocondensation or cycloaddition reactions. Two foundational methods, the Knorr pyrazole synthesis and the Huisgen 1,3-dipolar cycloaddition, remain the cornerstones of pyrazole-5-carboxylate synthesis.

The Knorr Pyrazole Synthesis: The Workhorse Reaction

The Knorr pyrazole synthesis, first reported in 1883, is the most traditional and widely employed method for constructing the pyrazole ring.[1][4] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9][10][11] To specifically obtain pyrazole-5-carboxylates, a β-ketoester is used as the 1,3-dicarbonyl component.

Causality and Mechanistic Insights: The reaction typically proceeds under acidic catalysis.[9][10][12] The acid protonates one of the carbonyl groups of the β-ketoester, activating it for nucleophilic attack by the hydrazine. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry. Generally, the more electrophilic ketone carbonyl reacts preferentially over the ester carbonyl. The initial attack forms a hydrazone intermediate.[13] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl (the ester group). The sequence concludes with the elimination of two molecules of water (and alcohol from the ester) to yield the stable, aromatic pyrazole ring.[10][13]

A significant challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines, which can lead to a mixture of isomeric products.[4][14] The reaction conditions, including pH and solvent, can influence the outcome, but often one regioisomer predominates based on the electronic and steric properties of the substituents.[14][15]

Experimental Workflow: Knorr Synthesis

Caption: General workflow for the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate [7][13]

-

Objective: To synthesize a representative pyrazole-5-carboxylate ester via the Knorr cyclocondensation.

-

Materials:

-

Phenylhydrazine (1.0 eq)

-

Ethyl acetoacetate (β-ketoester, 1.0 eq)

-

Ethanol (solvent, approx. 0.2 M)

-

Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.[7][8]

-

Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[8]

-

Heat the reaction mixture to reflux (approx. 80 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).[7]

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, the crude product can be purified by column chromatography.

-

Dry the product under high vacuum to yield the pure pyrazole-5-carboxylate ester.

-

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for synthesizing five-membered heterocycles.[16][17][18] In the context of pyrazole-5-carboxylates, this [3+2] cycloaddition typically involves the reaction of a diazoacetate (e.g., ethyl diazoacetate) with an alkyne.[4][19]

Causality and Mechanistic Insights: This reaction is a concerted, pericyclic process where the 4π-electron system of the 1,3-dipole (the diazo compound) reacts with the 2π-electron system of the dipolarophile (the alkyne or alkene).[17][18] The reaction's regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants.[17] Electron-withdrawing groups on the dipolarophile, such as a carboxylate group on an alkyne, lower its LUMO energy, facilitating a reaction with the HOMO of the dipole.[17] A key advantage of this method is its potential for high regioselectivity, often yielding a single major product.[4][19]

Experimental Workflow: Huisgen Cycloaddition

Caption: General workflow for Huisgen 1,3-Dipolar Cycloaddition.

Detailed Experimental Protocol: Synthesis of Pyrazole-5-carboxylates via Diazoacetate Cycloaddition [4][19]

-

Objective: To synthesize pyrazole-5-carboxylates via a one-pot 1,3-dipolar cycloaddition.

-

Materials:

-

Ethyl diazoacetate (1,3-dipole)

-

α-Methylene carbonyl compound (dipolarophile)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)

-

Acetonitrile (solvent)

-

-

Procedure:

-

In a reaction vessel, dissolve the α-methylene carbonyl compound (1.0 eq) in acetonitrile.

-

Add DBU (1.7 eq) to the solution and stir.

-

Add ethyl diazoacetate (1.0 eq) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired pyrazole carboxylate.

-

Chapter 2: Modern Synthetic Approaches

While the Knorr and Huisgen syntheses are foundational, modern organic chemistry has introduced more sophisticated and efficient methods, including multicomponent reactions.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[6] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles. For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield densely functionalized pyrano[2,3-c]pyrazoles.[6] While not always directly yielding simple pyrazole-5-carboxylates, these methods are powerful for creating complex scaffolds built upon this core.

| Reaction Type | Components | Catalyst/Conditions | Key Advantage |

| Four-component | Aldehyde, Malononitrile, Hydrazine, β-Ketoester | Taurine in water | Green chemistry, high yields of fused systems[6] |

| Three-component | Aldehyde, Tosylhydrazine, Terminal Alkyne | One-pot | High functional group tolerance[20] |

| One-pot from Arenes | Arene, Carboxylic Acid, Hydrazine | TfOH/TFAA | Builds complexity directly from simple hydrocarbons[21] |

Chapter 3: Post-Synthesis Modification and Application

For drug development professionals, the synthesis of the pyrazole-5-carboxylate ester is often just the first step. The true value of this intermediate lies in its ability to be readily converted into other functional groups, most importantly the carboxamide.

From Ester to Amide: The Final Step in Pharmacophore Assembly

The conversion is a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

Experimental Workflow: Ester to Amide Conversion

Caption: Key workflow for converting a pyrazole ester to a target amide.

Detailed Experimental Protocol: Two-Step Ester to Amide Conversion [7][8]

Part A: Ester Hydrolysis

-

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.

-

Procedure:

-

Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C).[8]

-

Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).[7][8]

-

Cool the reaction in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.[7][8]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

-

Part B: Amide Coupling (via Acid Chloride)

-

Objective: To couple the pyrazole-5-carboxylic acid with an amine.

-

Procedure:

-

Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM). Add a catalytic drop of DMF.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete (gas evolution ceases).

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is used immediately.[7]

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.[7]

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization.

-

References

-

Belkacem, L., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

- Google Patents. (1980). Process for the preparation of pyrazoles. EP0020964A1.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

-

Refubium - Freie Universität Berlin. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole isomer formed via Huisgen 1,3‐dipolar cycloaddition of a diazo... Available at: [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]

-

PubMed Central. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

-

Rasayan J. Chem. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

-

PubMed Central. (n.d.). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Available at: [Link]

-

ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Available at: [Link]

-

ResearchGate. (n.d.). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available at: [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. youtube.com [youtube.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 15. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 18. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Key Intermediates in Pyrazole-Based Drug Discovery

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "pharmacophore," a molecular framework of choice for medicinal chemists.[2][3] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4] The commercial success of drugs like the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil underscores the therapeutic and economic significance of this heterocyclic core.[4][5]

This guide provides an in-depth exploration of the key chemical intermediates that serve as the foundational building blocks for the synthesis of pyrazole-based pharmaceuticals. We will delve into the core synthetic strategies, elucidate the mechanistic underpinnings of these reactions, and provide detailed protocols for the preparation of these crucial precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their therapeutic programs.

I. The Workhorses of Pyrazole Synthesis: 1,3-Dicarbonyl Compounds and Hydrazines

The most fundamental and widely employed method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][4][6] This venerable reaction, first reported by Ludwig Knorr in 1883, remains a highly efficient and versatile strategy for accessing a diverse array of substituted pyrazoles.[3][4][7]

A. The 1,3-Dicarbonyl Moiety: The Carbon Framework

The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring. The nature of the substituents on this precursor directly dictates the substitution pattern at positions 3 and 5 of the final pyrazole product.

Key 1,3-Dicarbonyl Intermediates:

-

β-Diketones: Symmetrical and unsymmetrical β-diketones are readily available and highly reactive. A critical consideration when using unsymmetrical diketones is the potential for the formation of regioisomers.[4][6]

-

β-Ketoesters: These intermediates, such as ethyl acetoacetate, are particularly useful for introducing a carboxyl or related functional group at the 3-position of the pyrazole ring.[3][4]

-

β-Ketoaldehydes: These compounds allow for the synthesis of pyrazoles with a hydrogen atom at the 5-position.

B. The Hydrazine Component: The Nitrogen Source

Hydrazine and its derivatives provide the two adjacent nitrogen atoms required for the pyrazole core. The choice of hydrazine determines the substituent at the 1-position of the pyrazole ring.

Key Hydrazine Intermediates:

-

Hydrazine Hydrate: The simplest hydrazine, it leads to N-unsubstituted pyrazoles, which can be further functionalized.[8]

-

Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): These are used to introduce aryl or alkyl groups at the N-1 position, a common feature in many pyrazole-based drugs.[4]

-

Hydrazine Salts (e.g., Hydrazine Hydrochloride): Often used to improve stability and handling of the hydrazine reagent.

C. The Knorr Pyrazole Synthesis: Mechanism and Causality

The Knorr synthesis proceeds via a cyclocondensation mechanism. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[7][9][10]

Generalized Mechanism:

-

Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate readily loses two molecules of water to form the stable, aromatic pyrazole ring.[11]

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.[12] For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reacts first with the hydrazine.[11]

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and ethanol.

-

Slowly add phenylhydrazine (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Rationale: The use of ethanol as a solvent facilitates the dissolution of the reactants, while the acetic acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. The reflux conditions provide the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

II. α,β-Unsaturated Carbonyl Compounds: An Alternative Pathway

An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines.[6] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[4][6]

A. Key Intermediates in the Chalcone Route

-

Chalcones (1,3-Diaryl-2-propen-1-ones): These are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[8]

-

Oxidizing Agents: A variety of oxidizing agents can be employed to convert the pyrazoline intermediate to the pyrazole, including hydrogen peroxide, copper triflate, or simply air oxidation under certain conditions.[4][6][13]

B. Mechanistic Insights and Workflow

The reaction begins with the Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation and dehydration to form the pyrazoline ring. Subsequent oxidation aromatizes the ring to yield the pyrazole.

Experimental Workflow: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones

III. Case Study: Key Intermediates in the Synthesis of Celecoxib

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for the treatment of arthritis and inflammation.[14][15] Its synthesis provides an excellent real-world example of the application of key pyrazole intermediates.

A. Core Intermediates for Celecoxib

The synthesis of Celecoxib hinges on the reaction between two key intermediates:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: This unsymmetrical 1,3-diketone provides the trifluoromethyl and p-tolyl moieties found in the final drug molecule.[14][16]

-

4-Hydrazinobenzenesulfonamide Hydrochloride: This substituted hydrazine introduces the sulfonamide group, which is crucial for the drug's selective COX-2 inhibition.[14][17]

B. The Synthetic Pathway to Celecoxib

The industrial synthesis of Celecoxib involves the regioselective condensation of these two intermediates. The reaction is typically carried out in a protic solvent like ethanol. The greater electrophilicity of the ketone carbonyl adjacent to the trifluoromethyl group directs the initial attack of the hydrazine, leading to the desired regioisomer with high selectivity.

Synthetic Scheme: The Core Reaction in Celecoxib Synthesis

IV. Functionalization of the Pyrazole Core: N-Alkylation

While the initial pyrazole synthesis establishes the core scaffold, subsequent functionalization is often necessary to fine-tune the pharmacological properties of the molecule. N-alkylation of the pyrazole ring is a common and critical modification.[18][19]

A. Challenges and Strategies in N-Alkylation

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms.[20][21] The outcome is often dependent on the steric and electronic properties of the substituents on the pyrazole ring, as well as the reaction conditions.

Common N-Alkylation Strategies:

-

Base-mediated Alkylation: This involves deprotonation of the pyrazole N-H with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide.[18][19]

-

Mitsunobu Reaction: This method allows for the alkylation of pyrazoles with alcohols under mild conditions.[18]

-

Acid-catalyzed Alkylation: Recent methods have been developed that utilize Brønsted or Lewis acids to catalyze the N-alkylation of pyrazoles with electrophiles such as trichloroacetimidates.[18][22]

B. Quantitative Data on N-Alkylation Regioselectivity

The regioselectivity of pyrazole N-alkylation can be quantified as the ratio of the two possible regioisomers. This ratio is highly substrate and condition-dependent.

| Pyrazole Substrate | Alkylating Agent | Conditions | Regioisomeric Ratio (N1:N2) |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA, DCE, rt | 2.5 : 1 |

| 3-(Trifluoromethyl)-1H-pyrazole | Benzyl Bromide | K2CO3, DMF | >95 : 5 |

| 4-Nitro-1H-pyrazole | Methyl Iodide | NaH, THF | 1 : 1.2 |

Data is representative and compiled from various literature sources for illustrative purposes.

V. Conclusion and Future Perspectives

The key intermediates discussed in this guide—1,3-dicarbonyls, hydrazines, and their derivatives—are the linchpins of pyrazole-based drug discovery. A thorough understanding of their synthesis, reactivity, and the mechanistic principles governing their transformation into the pyrazole core is essential for any scientist working in this field. The continued development of novel synthetic methodologies, including flow chemistry and multicomponent reactions, promises to further enhance our ability to efficiently access diverse and complex pyrazole-containing molecules, paving the way for the next generation of innovative therapeutics.[5][23][24]

References

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC . (n.d.). PubMed Central. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - ResearchGate . (2015-09-18). ResearchGate. [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC . (n.d.). National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . (2023-09-05). MDPI. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher . (2015-09-18). Hilaris Publisher. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . (n.d.). [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare . (n.d.). Slideshare. [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC . (2025-10-07). National Institutes of Health. [Link]

-

SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY - IRJMETS . (n.d.). IRJMETS. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI . (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD . (n.d.). IJTSRD. [Link]

-

knorr pyrazole synthesis | PPTX - Slideshare . (n.d.). Slideshare. [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed . (n.d.). PubMed. [Link]

- Process for the preparation of pyrazole - Google Patents. (n.d.).

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC . (n.d.). National Institutes of Health. [Link]

-

Synthesis of Sildenafil Citrate . (n.d.). [Link]

-

Functional groups that confer some distinctive interactions and activities on pyrazole analogs. - ResearchGate . (n.d.). ResearchGate. [Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives - ResearchGate . (n.d.). ResearchGate. [Link]

-

Knorr pyrazole synthesis - Name-Reaction.com . (n.d.). Name-Reaction.com. [Link]

-

A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery . (2025-08-31). R Discovery. [Link]

-

synthesis of pyrazoles - YouTube . (2019-01-19). YouTube. [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap . (n.d.). Chem Help Asap. [Link]

- Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents. (n.d.).

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI . (n.d.). MDPI. [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC . (2021-10-05). PubMed Central. [Link]

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC . (n.d.). PubMed Central. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar . (2022-05-24). Semantic Scholar. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate . (2025-10-14). ResearchGate. [Link]

-

Synthesis of Sildenafil Citrate (Viagra®) . (n.d.). [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) . (2024-09-10). Royal Society of Chemistry. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives . (n.d.). [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . (n.d.). [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline . (n.d.). Pharmaguideline. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI . (n.d.). MDPI. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing . (2022-09-12). Royal Society of Chemistry. [Link]

Sources

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. irjmets.com [irjmets.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. arborpharmchem.com [arborpharmchem.com]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

An In-depth Technical Guide on the Reactivity of the Formyl Group on a Substituted Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the reactivity of the formyl group (-CHO) attached to a substituted pyrazole ring. Pyrazole-carboxaldehydes are pivotal intermediates in medicinal chemistry and materials science due to the versatile chemical transformations their formyl group can undergo.[1][2][3][4][5] We will explore the underlying electronic effects of the pyrazole ring that govern the formyl group's reactivity, detail key synthetic transformations with mechanistic insights, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the synthesis and functionalization of pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery and development.[1][2][3][4][5] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have led to its incorporation into a wide array of biologically active molecules.[2][3][4][5] The introduction of a formyl group onto the pyrazole ring creates a versatile synthetic handle, pyrazole-carboxaldehyde, which serves as a gateway to a diverse range of more complex functionalized pyrazoles. Understanding the reactivity of this formyl group is paramount for designing efficient synthetic routes to novel chemical entities.

The position of the formyl group and the nature of other substituents on the pyrazole ring significantly influence its chemical behavior.[6] This guide will primarily focus on the reactions of the formyl group at the C4 position, as this is a common substitution pattern achieved through methods like the Vilsmeier-Haack reaction.[7][8][9]

Electronic Landscape of the Formyl-Pyrazole System

The reactivity of the formyl group is intrinsically linked to the electronic nature of the pyrazole ring to which it is attached. The pyrazole ring is considered an electron-rich aromatic system.[1] This has a direct impact on the electrophilicity of the formyl carbon.

-

Mesomeric Effects: The pyrazole ring can donate electron density to the formyl group through resonance, which can slightly reduce the partial positive charge on the carbonyl carbon compared to a simple aliphatic aldehyde. However, the electronegative nitrogen atoms in the ring also exert an inductive electron-withdrawing effect. The interplay of these effects modulates the reactivity.

-

Substituent Influence: The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can further tune the reactivity of the formyl group.[6]

-

Electron-Donating Groups (EDGs) , such as alkyl or alkoxy groups, will increase the electron density of the ring, further reducing the electrophilicity of the formyl carbon and potentially slowing down nucleophilic attack.

-

Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, will decrease the ring's electron density, making the formyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Key Synthetic Transformations of the Pyrazole Formyl Group

The formyl group on a pyrazole ring can undergo a wide array of chemical transformations, making it a valuable synthetic intermediate. This section will delve into the most common and synthetically useful reactions.

Oxidation to Carboxylic Acid

The oxidation of a pyrazole-carboxaldehyde to the corresponding pyrazole-carboxylic acid is a fundamental transformation. The resulting carboxylic acid can then be used in amide couplings, esterifications, and other reactions.

Causality in Reagent Selection: The choice of oxidizing agent is critical to avoid over-oxidation or unwanted side reactions with other functional groups on the pyrazole ring or its substituents. Mild oxidizing agents are generally preferred. Potassium permanganate (KMnO4) in a water-pyridine medium has been shown to be effective for this transformation, yielding the corresponding carboxylic acids in high yields.[9]

Experimental Protocol: Oxidation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Dissolution: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of pyridine and water.

-

Oxidant Addition: Slowly add potassium permanganate (KMnO4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

Reduction to Alcohol

The reduction of the formyl group to a primary alcohol provides another key functional group for further elaboration.

Causality in Reagent Selection: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups like esters or amides. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, but require anhydrous conditions and are less chemoselective.[10]

Experimental Protocol: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

-

Reductant Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH4) (1.2 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Isolation: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (1-phenyl-1H-pyrazol-4-yl)methanol.

Condensation Reactions

Condensation reactions involving the formyl group are powerful tools for carbon-carbon and carbon-nitrogen bond formation, leading to a wide variety of complex pyrazole derivatives.

The Knoevenagel condensation involves the reaction of the pyrazole-carboxaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[11][12] This reaction is highly efficient for forming a new carbon-carbon double bond.[13][14]

Causality in Catalyst Selection: A mild base like piperidine or ammonium carbonate is typically used to deprotonate the active methylene compound, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the pyrazole-carboxaldehyde.[11][13] The use of a mild base is crucial to prevent self-condensation of the aldehyde.[11]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactant Mixture: To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

The Wittig reaction provides a reliable method for converting the formyl group into an alkene with good control over the geometry of the double bond.[15][16][17] This reaction involves a phosphonium ylide, which acts as a nucleophile.[18][19]

Causality in Ylide Selection: The nature of the substituents on the ylide determines the stereochemical outcome of the reaction. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[15]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide (a deep orange/red color is typically observed).

-

Aldehyde Addition: Slowly add a solution of the substituted pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the desired stilbene-like pyrazole derivative.

The reaction of pyrazole-carboxaldehydes with primary amines readily forms imines, also known as Schiff bases. This is a reversible condensation reaction that is often catalyzed by a trace amount of acid.[20]

Causality in Reaction Conditions: The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or ethanol, to drive the equilibrium towards the imine product.

Experimental Protocol: Imine Formation with Aniline

-

Reactant Mixture: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.05 eq) in ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[20]

-

Reaction Conditions: Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The imine product often crystallizes out. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Visualization of Key Reaction Pathways

Diagram 1: General Reactivity of the Pyrazole Formyl Group

Caption: Key transformations of the pyrazole-4-carboxaldehyde.